7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-8-(cyclohexylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
Description
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Properties
IUPAC Name |
7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-8-(cyclohexylamino)-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClN5O4/c1-26-19-18(20(30)27(2)22(26)31)28(21(25-19)24-15-6-4-3-5-7-15)12-16(29)13-32-17-10-8-14(23)9-11-17/h8-11,15-16,29H,3-7,12-13H2,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXDDKMFOOMTFPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NC3CCCCC3)CC(COC4=CC=C(C=C4)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-8-(cyclohexylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound with potential biological activities. This article delves into its chemical properties, biological mechanisms, and therapeutic implications based on available research findings.
- Molecular Formula : C22H28ClN5O4
- Molecular Weight : 461.9 g/mol
- CAS Number : 941965-69-1
| Property | Value |
|---|---|
| Molecular Formula | C22H28ClN5O4 |
| Molecular Weight | 461.9 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The presence of the chlorophenoxy and cyclohexylamino groups suggests that it may interact with specific receptors or enzymes involved in cellular signaling pathways.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes linked to disease processes.
- Receptor Binding : It could bind to receptors that modulate physiological responses.
- Signal Transduction Modulation : It may influence pathways involved in cell proliferation and survival.
Case Studies and Findings
- Anti-Tumor Activity : Similar purine derivatives have shown promise in inhibiting tumor growth in preclinical models. For instance, compounds with similar structural motifs have been tested for their ability to induce apoptosis in cancer cells.
- Neuroprotective Effects : Research has indicated that purine derivatives can exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress.
- Inflammatory Response Modulation : Some studies suggest that compounds related to this structure may help regulate inflammatory pathways, potentially benefiting conditions like arthritis and other inflammatory diseases.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structure Feature | Biological Activity |
|---|---|---|
| 7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-8-(methylamino)-1H-purine-2,6(3H,7H)-dione | Methylamino group substitution | Enhanced anti-cancer properties observed |
| 7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-8-(phenylethylamino)-1H-purine-2,6(3H,7H)-dione | Phenylethylamino group | Potential for improved receptor binding affinity |
Future Directions
Further research is necessary to elucidate the specific biological activities and mechanisms of action for this compound. Potential areas of investigation include:
- In Vivo Studies : Evaluating the pharmacokinetics and pharmacodynamics in animal models.
- Clinical Trials : Assessing safety and efficacy in human subjects.
- Molecular Target Identification : Using techniques such as proteomics to identify specific targets within cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
